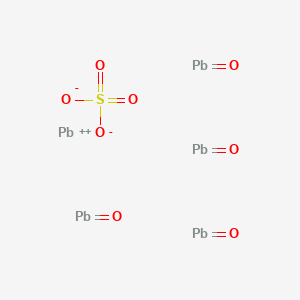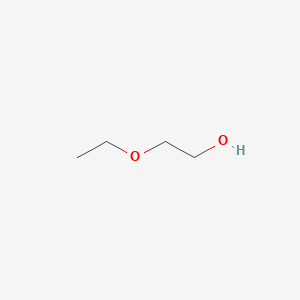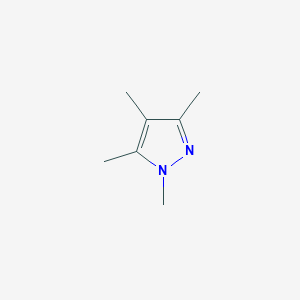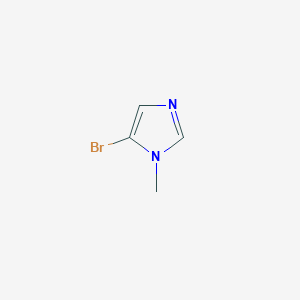
CID 6336873
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of antimony, compound with cadmium (2:3), typically involves the direct combination of elemental antimony and cadmium. The reaction is carried out under controlled conditions to ensure the correct stoichiometric ratio and to prevent the formation of unwanted by-products. The reaction can be represented as follows: [ 2 \text{Sb} + 3 \text{Cd} \rightarrow \text{Cd}_3\text{Sb}_2 ]
Industrial Production Methods
Industrial production of cadmium antimonide often involves high-temperature synthesis techniques. The elements are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a sealed quartz tube to maintain the purity of the product. The resulting compound is then purified through sublimation or other refining processes to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : When heated in the presence of oxygen, cadmium antimonide can form cadmium oxide and antimony trioxide. [ \text{Cd}_3\text{Sb}_2 + 5 \text{O}_2 \rightarrow 3 \text{CdO} + \text{Sb}_2\text{O}_3 ]
-
Reduction: : Cadmium antimonide can be reduced by strong reducing agents such as hydrogen gas to form elemental cadmium and antimony. [ \text{Cd}_3\text{Sb}_2 + 3 \text{H}_2 \rightarrow 3 \text{Cd} + 2 \text{Sb} + 3 \text{H}_2\text{O} ]
-
Substitution: : Cadmium antimonide can undergo substitution reactions with halogens to form cadmium halides and antimony halides. [ \text{Cd}_3\text{Sb}_2 + 6 \text{Cl}_2 \rightarrow 3 \text{CdCl}_2 + 2 \text{SbCl}_3 ]
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen gas, and halogens such as chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Aplicaciones Científicas De Investigación
Cadmium antimonide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cadmium and antimony compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of heavy metal toxicity and remediation.
Medicine: Cadmium antimonide is being investigated for its potential use in cancer treatment due to its unique chemical properties
Industry: It is used in the production of semiconductors and other electronic components due to its excellent electrical properties .
Mecanismo De Acción
The mechanism by which cadmium antimonide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in cellular function. For example, it has been shown to inhibit certain enzymes involved in cellular metabolism, leading to cell death. In industrial applications, its unique electrical properties are exploited to enhance the performance of electronic devices .
Comparación Con Compuestos Similares
Cadmium antimonide can be compared with other similar compounds such as cadmium telluride and cadmium selenide.
Cadmium Telluride (CdTe): Like cadmium antimonide, cadmium telluride is used in the production of semiconductors. cadmium telluride has a higher bandgap energy, making it more suitable for use in solar cells.
Cadmium Selenide (CdSe): Cadmium selenide is another semiconductor material with applications in optoelectronics. .
Conclusion
Antimony, compound with cadmium (2:3), is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable material for the synthesis of other compounds, as well as for use in electronic devices and medical research. Further studies are needed to fully understand its potential and to develop new applications for this compound.
Propiedades
Número CAS |
12014-29-8 |
|---|---|
Fórmula molecular |
CdSb |
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
antimony;cadmium |
InChI |
InChI=1S/Cd.Sb |
Clave InChI |
WWGNOEDOFJKLST-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Sb].[Sb] |
SMILES canónico |
[Cd].[Sb] |
| 12014-29-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)


![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)










